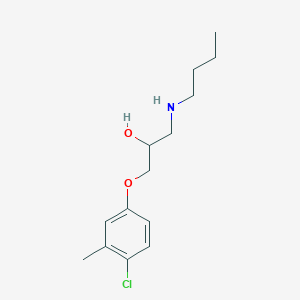![molecular formula C13H13NO4S2 B5112002 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, commonly known as DMTF, is a chemical compound that has gained significant attention in the field of scientific research. DMTF is a thiophene derivative that has been studied for its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of DMTF is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by inhibiting the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can induce apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
DMTF has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMTF has been reported to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTF has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Moreover, DMTF exhibits good stability and can be stored for extended periods without significant degradation.
However, DMTF also has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. Moreover, DMTF can exhibit low solubility in some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
For scientific research include the development of new drugs and materials based on DMTF.
Métodos De Síntesis
DMTF can be synthesized using different methods, including the reaction of 2,4-dimethylaniline with thiophene-2-carboxylic acid and chlorosulfonic acid. The reaction yields 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
DMTF has been studied for its potential applications in various areas of scientific research. One of the significant applications of DMTF is in the field of medicinal chemistry. DMTF has been reported to exhibit potent anti-tumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, DMTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
DMTF has also been studied for its potential applications in drug discovery. The compound has been reported to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. The inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases.
In addition to its medicinal applications, DMTF has also been studied for its potential applications in material science. DMTF has been reported to exhibit good thermal stability and can be used as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
4-[(2,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-8-3-4-11(9(2)5-8)14-20(17,18)10-6-12(13(15)16)19-7-10/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDPWGQSSNRXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethylphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)



![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)